molecular formula C14H15ClN2O2 B115723 1H-Imidazole, 1-ethyl-2-(6-methoxy-2-benzofuranyl)-, monohydrochloride CAS No. 150985-52-7

1H-Imidazole, 1-ethyl-2-(6-methoxy-2-benzofuranyl)-, monohydrochloride

Cat. No. B115723
CAS RN: 150985-52-7
M. Wt: 278.73 g/mol
InChI Key: SLMPMUGQEQQMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole, 1-ethyl-2-(6-methoxy-2-benzofuranyl)-, monohydrochloride, also known as Ro 15-4513, is a chemical compound with potential applications in scientific research. This compound belongs to the class of imidazole derivatives and has been synthesized using various methods. In

Mechanism of Action

1H-Imidazole, 1-ethyl-2-(6-methoxy-2-benzofuranyl)-, monohydrochloride 15-4513 acts as a selective antagonist of the benzodiazepine site of the GABA-A receptor. This receptor is an ionotropic receptor that mediates the inhibitory effects of GABA in the central nervous system. The binding of 1H-Imidazole, 1-ethyl-2-(6-methoxy-2-benzofuranyl)-, monohydrochloride 15-4513 to the benzodiazepine site of the GABA-A receptor prevents the binding of benzodiazepine drugs, leading to a decrease in the inhibitory effects of GABA.
Biochemical and Physiological Effects
1H-Imidazole, 1-ethyl-2-(6-methoxy-2-benzofuranyl)-, monohydrochloride 15-4513 has been shown to have various biochemical and physiological effects. This compound has been found to increase the release of dopamine and acetylcholine in the brain, leading to an increase in locomotor activity. 1H-Imidazole, 1-ethyl-2-(6-methoxy-2-benzofuranyl)-, monohydrochloride 15-4513 has also been shown to decrease the sedative effects of benzodiazepine drugs and to increase the seizure threshold in animal models.

Advantages and Limitations for Lab Experiments

The use of 1H-Imidazole, 1-ethyl-2-(6-methoxy-2-benzofuranyl)-, monohydrochloride 15-4513 in lab experiments has several advantages. This compound is a selective antagonist of the benzodiazepine site of the GABA-A receptor, making it a useful tool for studying the role of this receptor in the central nervous system. 1H-Imidazole, 1-ethyl-2-(6-methoxy-2-benzofuranyl)-, monohydrochloride 15-4513 has also been shown to have fewer side effects compared to other benzodiazepine antagonists.
However, 1H-Imidazole, 1-ethyl-2-(6-methoxy-2-benzofuranyl)-, monohydrochloride 15-4513 has some limitations for lab experiments. This compound has a short half-life, which may limit its use in long-term studies. 1H-Imidazole, 1-ethyl-2-(6-methoxy-2-benzofuranyl)-, monohydrochloride 15-4513 is also not very water-soluble, making it difficult to administer in aqueous solutions.

Future Directions

For the use of 1H-Imidazole, 1-ethyl-2-(6-methoxy-2-benzofuranyl)-, monohydrochloride 15-4513 include the development of new drugs for the treatment of alcohol addiction and withdrawal and the study of the role of GABA-A receptors in anxiety disorders and depression.

Scientific Research Applications

1H-Imidazole, 1-ethyl-2-(6-methoxy-2-benzofuranyl)-, monohydrochloride 15-4513 has been extensively used in scientific research as a selective antagonist of the benzodiazepine site of the gamma-aminobutyric acid-A (GABA-A) receptor. This compound has been used to study the role of GABA-A receptors in the central nervous system and the effects of benzodiazepine drugs on these receptors. 1H-Imidazole, 1-ethyl-2-(6-methoxy-2-benzofuranyl)-, monohydrochloride 15-4513 has also been used to investigate the mechanism of action of alcohol and its interaction with GABA-A receptors.

properties

CAS RN

150985-52-7

Product Name

1H-Imidazole, 1-ethyl-2-(6-methoxy-2-benzofuranyl)-, monohydrochloride

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

1-ethyl-2-(6-methoxy-1-benzofuran-2-yl)imidazole;hydrochloride

InChI

InChI=1S/C14H14N2O2.ClH/c1-3-16-7-6-15-14(16)13-8-10-4-5-11(17-2)9-12(10)18-13;/h4-9H,3H2,1-2H3;1H

InChI Key

SLMPMUGQEQQMMW-UHFFFAOYSA-N

SMILES

CCN1C=CN=C1C2=CC3=C(O2)C=C(C=C3)OC.Cl

Canonical SMILES

CCN1C=CN=C1C2=CC3=C(O2)C=C(C=C3)OC.Cl

Other CAS RN

150985-52-7

synonyms

1-Ethyl-2-(6-methoxy-2-benzofuranyl)-1H-imidazole monohydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

This was prepared from 2-(6-methoxybenzofuran-2-yl) imidazole hydrochloride and ethyl bromide according to the procedure of example 2; m.p.=259°-261 ° C.
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